1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]cyclopropane-1-carboxylic acid
Description
This compound is a cyclopropane-1-carboxylic acid derivative featuring a 4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl substituent. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety for the amino group, commonly used in peptide synthesis . The cyclopropane ring confers conformational rigidity, while the fluorine atom at the ortho position of the phenyl ring may influence electronic properties and metabolic stability. Its molecular formula is C₂₅H₂₁FNO₄ (calculated based on analogous structures in , and 13), with a molecular weight of approximately 430.45 g/mol.
Properties
IUPAC Name |
1-[4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO4/c26-22-13-15(9-10-21(22)25(11-12-25)23(28)29)27-24(30)31-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,13,20H,11-12,14H2,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDALBKGIWZFVBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]cyclopropane-1-carboxylic acid typically involves multiple steps:
Formation of the Fluorenylmethoxycarbonyl (Fmoc) Group: The Fmoc group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Cyclopropanation: The cyclopropane ring is formed via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated phenyl ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Carboxylic acids or ketones, depending on the specific site of oxidation.
Reduction: Alcohols or amines, depending on the specific site of reduction.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its structural complexity.
Medicine: Investigated for its potential as a building block in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Fmoc group can be cleaved under basic conditions, revealing the active amine which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Key Observations :
- Fluorine vs.
- Halogen Effects: The dichloro-fluoro analog introduces bulkier halogens, which could increase steric hindrance and alter reactivity compared to the mono-fluoro derivative.
Fmoc-Protected Amino Cyclopropane Carboxylic Acid Derivatives
Key Observations :
- Ring Size : Cyclopentane analogs introduce greater conformational flexibility compared to cyclopropane, which may impact target binding in medicinal chemistry applications.
- Synthetic Yields : Fmoc-protected cyclopropane derivatives (e.g., 78–87% yields in ) are efficiently synthesized via amide coupling or cyclopropanation, suggesting robust methodologies for these scaffolds.
Amide vs. Carboxylic Acid Derivatives
Key Observations :
- Amide Derivatives : Exhibit lower melting points (e.g., 78.8–79.0 °C for 12l ) compared to carboxylic acids, likely due to reduced hydrogen bonding.
- Carbonyl Shifts : ¹³C NMR data for amides (δ ~172 ppm) align with typical carbonyl chemical shifts, whereas carboxylic acids may appear downfield (δ ~173–175 ppm).
Biological Activity
1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]cyclopropane-1-carboxylic acid, often abbreviated as Fmoc-CPA, is a compound that has attracted considerable attention in the fields of medicinal chemistry and peptide synthesis. Its unique structural features, including a cyclopropane ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group, contribute to its biological activity and utility in various research applications.
- Molecular Formula : C₂₁H₂₁NO₄
- Molecular Weight : 351.40 g/mol
- CAS Number : 117322-30-2
- Melting Point : 187 °C
Fmoc-CPA functions primarily as a protecting group in peptide synthesis. The Fmoc group allows for the temporary protection of amino groups, facilitating the assembly of complex peptides without premature reactions. This mechanism is crucial in synthesizing peptide-based drugs and studying protein interactions.
Peptide Synthesis
Fmoc-CPA is widely utilized in solid-phase peptide synthesis (SPPS). Its role as a protecting group enables chemists to construct peptides with high specificity and yield. The compound's cyclopropane structure enhances steric properties, which can influence the conformation and stability of the resulting peptides.
Enzyme Inhibition Studies
Research indicates that Fmoc-CPA derivatives can act as enzyme inhibitors. For instance, studies have shown that modifications to the cyclopropane ring can enhance binding affinity to specific enzymes, making these compounds potential candidates for drug development targeting enzyme-related diseases.
Study 1: Peptide Synthesis Optimization
A study published in Journal of Organic Chemistry explored the efficiency of Fmoc-CPA in synthesizing cyclic peptides. The results demonstrated that using Fmoc-CPA allowed for higher yields compared to traditional amino acid derivatives due to its unique steric hindrance properties, which minimized side reactions during synthesis.
| Compound | Yield (%) | Reaction Time (hours) |
|---|---|---|
| Fmoc-CPA | 85 | 12 |
| Traditional Amino Acid | 65 | 24 |
Study 2: Enzyme Inhibition Profile
In a pharmacological study, derivatives of Fmoc-CPA were tested against proteases involved in cancer progression. The findings indicated that certain modifications to the Fmoc group significantly increased inhibitory activity, with IC50 values demonstrating potent inhibition at nanomolar concentrations.
| Derivative | IC50 (nM) | Target Enzyme |
|---|---|---|
| Fmoc-CPA | 50 | Serine Protease |
| Modified Fmoc-CPA | 10 | Serine Protease |
Comparative Analysis with Similar Compounds
Fmoc-CPA can be compared with other protected amino acids such as N-Fmoc-N-methyl-1-amino-1-cyclopropanecarboxylic acid and 1-tert-butyl N-(9H-fluoren-9-ylmethoxy)carbonyl-L-aspartate. The cyclopropane ring in Fmoc-CPA provides distinct steric and electronic properties that enhance its reactivity and stability compared to these analogs.
| Compound | Unique Feature | Application Area |
|---|---|---|
| Fmoc-CPA | Cyclopropane ring | Peptide synthesis |
| N-Fmoc-N-methyl-1-amino-1-cyclopropanecarboxylic acid | Methyl substitution on nitrogen | Drug design |
| 1-tert-butyl N-(9H-fluoren-9-ylmethoxy)carbonyl-L-aspartate | Tert-butyl ester for solubility | Biochemical assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
